N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxy-Butyl Side Chain: This can be accomplished through a nucleophilic substitution reaction, where the benzoxazole-sulfonamide intermediate reacts with a suitable halide or tosylate derivative of the hydroxy-butyl group.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxy and sulfonamide groups could form hydrogen bonds with amino acid residues in the enzyme, while the benzoxazole ring could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-(methylsulfanyl)butanoic acid: A precursor in methionine biosynthesis.
3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole: A simpler benzoxazole derivative.
Sulfonamides: A class of compounds with similar sulfonamide groups.
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-15-11-7-10(3-4-12(11)20-13(15)17)22(18,19)14-8-9(16)5-6-21-2/h3-4,7,9,14,16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUHKQWLLZQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(CCSC)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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